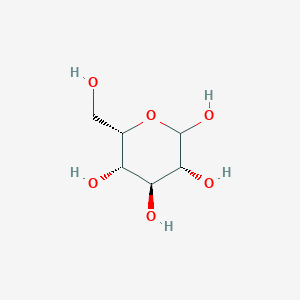

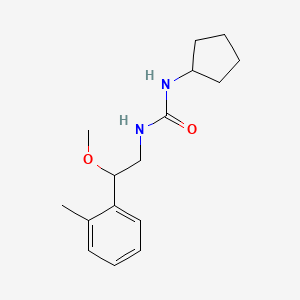

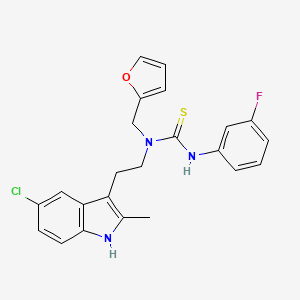

![molecular formula C6H4BrN3O B2950565 3-Bromopyrazolo[1,5-a]pyrimidin-6-ol CAS No. 1314893-97-4](/img/structure/B2950565.png)

3-Bromopyrazolo[1,5-a]pyrimidin-6-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Bromopyrazolo[1,5-a]pyrimidin-6-ol is a derivative of pyrazolopyrimidine . Pyrazolopyrimidines are a series of isomeric heterocyclic chemical compounds that form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides . The molecular formula of this compound is C6H4BrN3O .

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . For instance, a method was designed focused on the generation of disubstituted cyclopropanes, employing the proper borontrifluoride and 3-bromopyrazolo[1,5-a]pyrimidine .Molecular Structure Analysis

The structural motif of pyrazolopyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Physical And Chemical Properties Analysis

This compound has a molecular weight of 214.02 . It is a solid at room temperature . The InChI code is 1S/C6H4BrN3O/c7-5-2-9-10-3-4(11)1-8-6(5)10/h1-2H,3H2 .科学研究应用

3-Bromopyrazolo[1,5-a]pyrimidin-6-ol has been used in various scientific research applications, including enzyme inhibitors, fluorescent probes, and catalysts. In particular, this compound has been used as an inhibitor of the enzyme tyrosinase, which is involved in the biosynthesis of melanin in mammals. This compound has also been used as a fluorescent probe for the detection of metal ions in solution. In addition, this compound has been used as a catalyst in the synthesis of various compounds, including pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of 3-Bromopyrazolo[1,5-a]pyrimidin-6-ol is still not fully understood. However, it is believed that this compound acts by inhibiting the enzyme tyrosinase, which is involved in the biosynthesis of melanin in mammals. By inhibiting tyrosinase, this compound prevents the formation of melanin, which is responsible for the pigmentation of the skin. In addition, this compound has also been shown to act as a fluorescent probe for the detection of metal ions in solution.

Biochemical and Physiological Effects

This compound has been studied for its biochemical and physiological effects on various organisms. In particular, this compound has been shown to reduce the activity of tyrosinase in mammals, which results in a decrease in the production of melanin in the skin. In addition, this compound has been shown to inhibit the growth of certain bacteria and fungi. Furthermore, this compound has been shown to have antioxidant properties, which may be beneficial for the prevention of oxidative damage to cells.

实验室实验的优点和局限性

The use of 3-Bromopyrazolo[1,5-a]pyrimidin-6-ol in lab experiments has several advantages. First, this compound is relatively easy to synthesize and is highly versatile, which makes it ideal for use in various scientific research applications. Furthermore, this compound has been shown to have a wide range of biochemical and physiological effects on various organisms, which makes it useful for studying the effects of various compounds on cells and organisms. However, this compound also has some limitations. For example, this compound has been shown to be toxic to certain organisms, which limits its use in certain lab experiments.

未来方向

There are numerous potential future directions for the use of 3-Bromopyrazolo[1,5-a]pyrimidin-6-ol in scientific research. For example, this compound could be used to develop novel pharmaceuticals and agrochemicals. In addition, this compound could be used to develop new fluorescent probes for the detection of metal ions in solution. Furthermore, this compound could be used to study the biochemical and physiological effects of various compounds on cells and organisms. Finally, this compound could be used to develop new enzyme inhibitors, which could be used to treat various diseases and conditions.

合成方法

3-Bromopyrazolo[1,5-a]pyrimidin-6-ol can be synthesized from the reaction of 3-bromo-4-methoxybenzaldehyde and 2-amino-5-methylpyridine in the presence of anhydrous sodium acetate, acetic acid, and dimethyl sulfoxide (DMSO). This reaction is known as the Suzuki-Miyaura cross-coupling reaction and is often used for the synthesis of heterocyclic compounds. The reaction proceeds in two steps: the first step involves the formation of a palladium-carbon bond between the aldehyde and the pyridine, and the second step involves the formation of a carbon-carbon bond between the aldehyde and the pyridine. The reaction is highly efficient and can be conducted in a relatively short time.

安全和危害

The safety information available indicates that 3-Bromopyrazolo[1,5-a]pyrimidin-6-ol is potentially harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapours, mist or gas, ensure adequate ventilation, and evacuate personnel to safe areas .

属性

IUPAC Name |

3-bromopyrazolo[1,5-a]pyrimidin-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3O/c7-5-2-9-10-3-4(11)1-8-6(5)10/h1-3,11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGBGKOBAQHWHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C(C=NN21)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

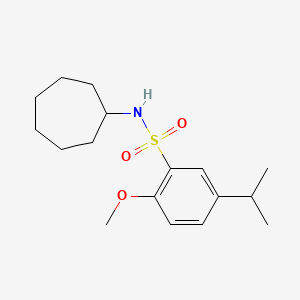

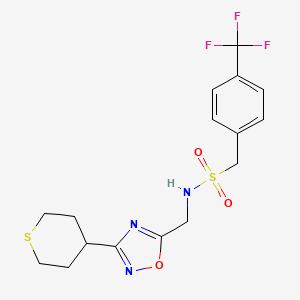

![3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-{[4-(propan-2-yl)phenyl]methyl}propanamide](/img/structure/B2950483.png)

![1-[2-(4-methoxyphenyl)ethyl]-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2950490.png)

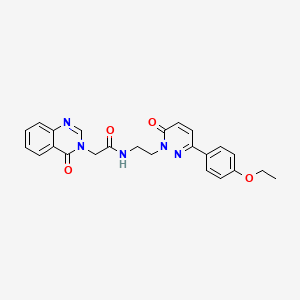

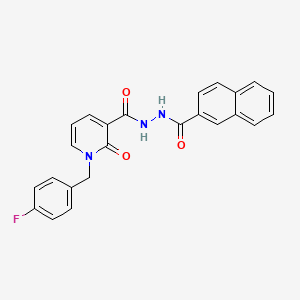

![3-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2950492.png)

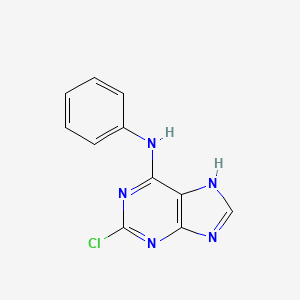

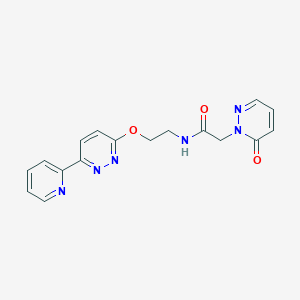

![11-(3,4-Dimethylphenyl)-5-{[(4-methoxyphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2950501.png)

![5-chloro-2-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2950503.png)